molecular formula C7H3NS2 B592365 Thieno[3,2-b]thiophene-2-carbonitrile CAS No. 40985-58-8

Thieno[3,2-b]thiophene-2-carbonitrile

Cat. No. B592365
CAS RN: 40985-58-8
M. Wt: 165.228
InChI Key: UPRBPGCXCNBTQH-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are electron-rich and structurally rigid with extended π-conjugation, making them good candidates for adjusting the band gap of organic polymer semiconducting materials .


Synthesis Analysis

Thieno[3,2-b]thiophene-2-carbonitrile is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophene-2-carbonitrile is characterized by a fused thiophene ring system, which is electron-rich and structurally rigid with extended π-conjugation .


Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2-carbonitrile is involved in various chemical reactions. For instance, it is used in the synthesis of 3,6-bis(thieno[3,2-b]thiophen-5-yl)-2,5-bispyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . More details about its chemical reactions can be found in the literature .

Scientific Research Applications

1. Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Devices (OPV)

  • Application Summary : Thieno[3,2-b]thiophene-2-carbonitrile is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials .

2. Ion Optical Chemosensors

  • Application Summary : Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied for their potential application as optical chemosensors .
  • Methods of Application : The synthesis of these heterocyclic aldehydes was achieved by Suzuki coupling . Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution .

3. Bandgap Adjustment in Organic Polymer Semiconducting Materials

  • Application Summary : Thieno[3,2-b]thiophene-2-carbonitrile is used to adjust the bandgap of organic polymer semiconducting materials .

4. Non-linear Optics (NLO)

  • Application Summary : Compounds based on the thieno[3,2-b]thiophene core have potential applications in non-linear optics .

5. Dye-Sensitized Solar Cells (DSSCs)

  • Application Summary : Compounds based on the thieno[3,2-b]thiophene core have potential applications in dye-sensitized solar cells (DSSCs) .

6. Organic Light Emitting Diodes (OLEDs)

  • Application Summary : Thieno[3,2-b]thiophene-2-carbonitrile is used in the application of organic light emitting diodes (OLEDs) .

Safety And Hazards

Thieno[3,2-b]thiophene-2-carbonitrile is associated with certain hazards. It has been classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Thieno[3,2-b]thiophene-2-carbonitrile has potential applications in the field of organic semiconductors, OFETs, and solar cells . Future research may focus on exploring its properties and applications in these areas .

properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBPGCXCNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716950
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2-carbonitrile

CAS RN

40985-58-8
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
S Ding, Z Ni, M Hu, G Qiu, J Li, J Ye… - Macromolecular …, 2018 - Wiley Online Library
A new asymmetric furan and thieno[3,2‐b]thiophene flanked diketopyrrolopyrrole (TTFDPP) building block for conjugated polymers is designed and used to generate a donor–acceptor …
Number of citations: 30 onlinelibrary.wiley.com
I Meager - 2014 - core.ac.uk
The design, synthesis and characterisation of thirteen new semiconducting polymers for use in organic photovoltaic (OPV) and field effect transistor (OFET) devices are reported. The …
Number of citations: 3 core.ac.uk
MJ Radack - 2014 - cdr.lib.unc.edu
Conjugated polymers are promising materials for next generation solar cells. However, a disadvantage of polymer-based solar cells is that most polymers have a limited light-absorbing …
Number of citations: 0 cdr.lib.unc.edu
P BOLDT, M BLENKLE, I CABRERA - researchgate.net
Many different 2, 5-disubstituted thieno [32-b] thiophenes (TT) were synthesized and their molecular hyperpolarizability f measured by Hyper Rayleigh Scattering. The results indicate …
Number of citations: 0 www.researchgate.net
U Gunes, E Bag Celik, CC Akgul, M Koc… - Advanced functional …, 2021 - Wiley Online Library
Perovskite surface treatment with additives has been reported to improve charge extraction, stability, and/or surface passivation. In this study, treatment of a 3D perovskite ((FAPbI 3 ) 1− …
Number of citations: 19 onlinelibrary.wiley.com
Y Ji, C Xiao, Q Wang, J Zhang, C Li, Y Wu… - Advanced …, 2016 - Wiley Online Library
Newly designed asymmetric diketopyrrolopyrrole conjugated polymers with two different aromatic substituents possess a hole mobility of 12.5 cm 2 V− 1 s− 1 in field-effect transistors …
Number of citations: 162 onlinelibrary.wiley.com

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